1-Cyclopentyl-1H-pyrazolo[3,4-b]pyrazin-3-amine
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Overview
Description
1-Cyclopentyl-1H-pyrazolo[3,4-b]pyrazin-3-amine is a heterocyclic compound that belongs to the pyrazolopyrazine family This compound is characterized by its unique bicyclic structure, which includes a pyrazole ring fused to a pyrazine ring The cyclopentyl group attached to the pyrazole ring adds to its distinctiveness
Preparation Methods
The synthesis of 1-Cyclopentyl-1H-pyrazolo[3,4-b]pyrazin-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Formation of the pyrazine ring: The pyrazole intermediate is then reacted with appropriate reagents to form the pyrazine ring. This step often involves cyclization reactions.
Introduction of the cyclopentyl group:
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of catalysts, alternative solvents, and improved reaction conditions.
Chemical Reactions Analysis
1-Cyclopentyl-1H-pyrazolo[3,4-b]pyrazin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the pyrazole and pyrazine rings. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or other reduced derivatives.
Scientific Research Applications
1-Cyclopentyl-1H-pyrazolo[3,4-b]pyrazin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound may act as inhibitors of specific enzymes, making them potential candidates for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-1H-pyrazolo[3,4-b]pyrazin-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites. This inhibition can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-Cyclopentyl-1H-pyrazolo[3,4-b]pyrazin-3-amine can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but differ in the ring fusion pattern and substituents.
Pyrazolo[3,4-d]pyrimidines: These compounds also share a pyrazole ring but are fused with a pyrimidine ring instead of a pyrazine ring.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These are more complex structures with additional fused rings.
The uniqueness of this compound lies in its specific ring fusion and the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H13N5 |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-cyclopentylpyrazolo[3,4-b]pyrazin-3-amine |
InChI |
InChI=1S/C10H13N5/c11-9-8-10(13-6-5-12-8)15(14-9)7-3-1-2-4-7/h5-7H,1-4H2,(H2,11,14) |
InChI Key |
GXGVIYSGYJABBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C3=NC=CN=C3C(=N2)N |
Origin of Product |
United States |
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